cis-1,2-Cyclododecanediol cis-1,2-Cyclododecanediol
Brand Name: Vulcanchem
CAS No.: 4422-05-3
VCID: VC15793149
InChI: InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12+
SMILES:
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

cis-1,2-Cyclododecanediol

CAS No.: 4422-05-3

Cat. No.: VC15793149

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

cis-1,2-Cyclododecanediol - 4422-05-3

Specification

CAS No. 4422-05-3
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name (1R,2S)-cyclododecane-1,2-diol
Standard InChI InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12+
Standard InChI Key HAMFVYJFVXTJCJ-TXEJJXNPSA-N
Isomeric SMILES C1CCCCC[C@@H]([C@@H](CCCC1)O)O
Canonical SMILES C1CCCCCC(C(CCCC1)O)O

Introduction

Structural and Stereochemical Features

The cis-1,2-cyclododecanediol molecule consists of a cyclododecane backbone with hydroxyl groups on adjacent carbons. The cis configuration ensures that both hydroxyl groups reside on the same face of the ring, influencing hydrogen-bonding interactions and molecular reactivity. This stereochemistry is critical for applications requiring precise spatial arrangements, such as chiral catalyst design or polymer cross-linking agents .

Cyclododecane derivatives often exhibit ring strain due to the large cyclic structure, which affects their stability and reactivity. For cis-1,2-cyclododecanediol, the proximity of the hydroxyl groups may facilitate intramolecular hydrogen bonding, potentially stabilizing the molecule in specific conformations.

Synthesis Pathways

Key Reaction Conditions:

  • Oxidizing Agents: OsO4 or KMnO4 in acidic or neutral conditions.

  • Solvents: Tetrahydrofuran (THF) or water-tert-butanol mixtures.

  • Temperature: 0–25°C to control reaction exothermicity.

Post-reaction purification typically involves column chromatography or recrystallization to isolate the diol.

Industrial-Scale Production

Chemical Reactivity and Applications

Oxidation and Reduction

The hydroxyl groups in cis-1,2-cyclododecanediol can undergo oxidation to form ketones or carboxylic acids. For instance, treatment with chromium trioxide (CrO3) in acidic conditions may yield cyclododecanedione, a precursor for fragrances and polyesters . Conversely, catalytic hydrogenation (e.g., Pd/C) could reduce the diol to cyclododecane, though this is less common due to the stability of the diol form.

Polymer Chemistry

The compound’s bifunctional nature makes it a candidate for synthesizing polyesters or polyurethanes. When reacted with dicarboxylic acids, cis-1,2-cyclododecanediol could form cyclic polyesters with enhanced thermal stability compared to linear analogs.

Challenges and Research Gaps

Despite its potential, cis-1,2-cyclododecanediol remains understudied. Key challenges include:

  • Stereochemical Control: Ensuring high cis selectivity during synthesis.

  • Purification Difficulties: Separating the diol from byproducts due to similar polarities.

  • Stability Issues: Ring strain may lead to unintended rearrangements under thermal stress.

Future Directions

Further research should prioritize:

  • Developing asymmetric catalysis methods for enantioselective synthesis.

  • Exploring applications in supramolecular chemistry, leveraging its hydrogen-bonding capacity.

  • Investigating toxicity and biocompatibility for pharmaceutical uses.

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